2-(2-Piperidinyl)ethyl 2,4,5-trichlorophenyl ether hydrochloride
Overview
Description
Scientific Research Applications
Triclosan: A critical review of the experimental data and development of margins of safety for consumer products
Triclosan, a compound related by its use and chemical behavior, has been evaluated for its tolerability and safety over 40 years of use in consumer products. Extensive studies in laboratory animals have suggested its safety under chronic usage conditions, with a significant margin of safety identified for its intake from personal care products. The regulatory frameworks and safety evaluations around compounds like triclosan could offer insights into the considerations and methodologies applicable to studying "2-(2-Piperidinyl)ethyl 2,4,5-trichlorophenyl ether hydrochloride" in a scientific research context (Rodricks et al., 2010).
Biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater: A review
This review summarizes the current understanding of the biodegradation and environmental fate of ETBE, a gasoline ether oxygenate. The discussion on aerobic and anaerobic biodegradation pathways, as well as the impact of environmental conditions on these processes, provides valuable context for the environmental research applications of related compounds. Insights into microbial degradation, environmental persistence, and potential for remediation strategies could be parallelly applicable to the environmental aspects of "this compound" research (Thornton et al., 2020).
Occurrence and toxicity of antimicrobial triclosan and by-products in the environment
This paper discusses the occurrence, toxicity, and degradation of triclosan, highlighting its broad-spectrum antibacterial usage and presence in various consumer products. The environmental persistence, potential toxic effects, and mechanisms of degradation offer a comprehensive background for understanding similar compounds. Research on by-products and their environmental and health impacts could provide a template for examining the broader implications of "this compound" usage and its environmental footprint (Bedoux et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
2-[2-(2,4,5-trichlorophenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl3NO.ClH/c14-10-7-12(16)13(8-11(10)15)18-6-4-9-3-1-2-5-17-9;/h7-9,17H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOGIHJKRQHZMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC2=CC(=C(C=C2Cl)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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